molecular formula C15H16N2O3 B13939873 Methyl 4-(benzyloxy)-5-cyclopropyl-1H-pyrazole-3-carboxylate

Methyl 4-(benzyloxy)-5-cyclopropyl-1H-pyrazole-3-carboxylate

Cat. No.: B13939873
M. Wt: 272.30 g/mol
InChI Key: DYKWVKIHECDBTQ-UHFFFAOYSA-N
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Description

Methyl 5-cyclopropyl-4-(phenylmethoxy)-1H-pyrazole-3-carboxylate is an organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes a cyclopropyl group, a phenylmethoxy group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-cyclopropyl-4-(phenylmethoxy)-1H-pyrazole-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with β-diketones under acidic or basic conditions.

    Introduction of the cyclopropyl group: This step involves the alkylation of the pyrazole ring with cyclopropyl halides in the presence of a strong base such as sodium hydride.

    Attachment of the phenylmethoxy group: This can be done through nucleophilic substitution reactions using phenylmethoxy halides and a suitable base.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of Methyl 5-cyclopropyl-4-(phenylmethoxy)-1H-pyrazole-3-carboxylate follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents and catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-cyclopropyl-4-(phenylmethoxy)-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylmethoxy group can be replaced with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Phenylmethoxy halides with sodium hydride in anhydrous conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Methyl 5-cyclopropyl-4-(phenylmethoxy)-1H-pyrazole-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Methyl 5-cyclopropyl-4-(phenylmethoxy)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.

    Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-cyclopropyl-4-(phenylmethoxy)-1H-pyrazole-3-carboxylate: shares structural similarities with other pyrazole derivatives such as:

Uniqueness

  • The presence of the phenylmethoxy group in Methyl 5-cyclopropyl-4-(phenylmethoxy)-1H-pyrazole-3-carboxylate imparts unique chemical and biological properties, making it distinct from other similar compounds. This group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets.

Properties

Molecular Formula

C15H16N2O3

Molecular Weight

272.30 g/mol

IUPAC Name

methyl 3-cyclopropyl-4-phenylmethoxy-1H-pyrazole-5-carboxylate

InChI

InChI=1S/C15H16N2O3/c1-19-15(18)13-14(12(16-17-13)11-7-8-11)20-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H,16,17)

InChI Key

DYKWVKIHECDBTQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=NN1)C2CC2)OCC3=CC=CC=C3

Origin of Product

United States

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